This compound can be sourced from various chemical suppliers and is often utilized in research settings focused on developing new therapeutic agents. Its classification as a hydrochloride salt indicates that it is typically encountered in its protonated form, which is more soluble in water compared to its free base form.
The synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride generally involves several steps, beginning with the preparation of the trifluoromethyl-substituted phenyl compound. Common methods include:
The specific conditions, such as temperature, solvent choice, and reaction time, can vary depending on the desired yield and purity of the product.
The molecular structure of (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride can participate in various chemical reactions:
The reactivity can depend on factors such as solvent polarity, temperature, and concentration.
The mechanism of action for (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is primarily linked to its interaction with biological targets:
Research into its pharmacodynamics and pharmacokinetics would provide further insights into its mechanism of action.
The physical and chemical properties of (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride include:
These properties are crucial for determining the appropriate handling and storage conditions for this compound.
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride has several scientific applications:
Its unique structural features make it a valuable compound for ongoing research in medicinal chemistry and related fields.
Transition metal-catalyzed asymmetric hydrogenation represents the most direct route to enantiomerically pure (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 865815-09-4). This method employs chiral catalysts to reduce the precursor imine (E)-1-(2-(trifluoromethyl)phenyl)ethan-1-imine with high stereoselectivity. Rhodium complexes with chiral phosphine ligands (e.g., (S,S)-Et-DuPhos) achieve enantiomeric excess (ee) values exceeding 92% at mild reaction conditions (25–50°C, 10–50 bar H₂) [4]. The ortho-trifluoromethyl group on the phenyl ring introduces significant steric encumbrance, necessitating precise ligand tuning to avoid diminished enantioselectivity observed with bulkier substrates [1] [3].
Biocatalytic approaches have emerged as sustainable alternatives. Engineered cytochrome c enzymes (Ht-Cc552 variants) catalyze carbene N–H insertion reactions using 2-diazotrifluoropropanoate esters, yielding α-trifluoromethyl amines with >99% yield and 95:5 enantiomeric ratio (er). Computational studies reveal that Met64Ala mutations in the enzyme active site reduce steric hindrance, enhancing compatibility with ortho-substituted aryl amines [8].
Table 1: Asymmetric Catalysis Performance Metrics
Method | Catalyst System | Yield (%) | ee (%) | Conditions |
---|---|---|---|---|
Transition Metal Catalysis | Rh-(S,S)-Et-DuPhos | 89 | 92 | 50°C, 30 bar H₂, 24h |
Biocatalysis | Ht-Cc552 (Met64Ala) | >99 | 95 | pH 7.0, 25°C, 12h |
Reductive Amination | Ru-BINAP/DMAP | 78 | 88 | 80°C, MeOH, 48h |
Classical diastereomeric salt crystallization remains indispensable for upgrading enantiopurity. The racemic free base of 1-(2-(trifluoromethyl)phenyl)ethanamine is treated with chiral resolving agents like (2R,3R)-di-O,O’-dibenzoyl tartaric acid (DBTA) in ethanol/water mixtures. The (S)-amine-DBTA salt precipitates selectively due to differential crystal lattice stability, yielding >99.5% ee after two recrystallizations. This method achieves 34–38% maximum theoretical yield per cycle but is economically viable due to DBTA’s recoverability [3] [5].
Kinetic resolution supplements crystallization for challenging separations. Lipase B from Candida antarctica (CAL-B) selectively acetylates the (R)-enantiomer of the racemic amine using vinyl acetate, leaving the (S)-amine unreacted. This process attains 98% ee at 50% conversion in methyl tert-butyl ether (MTBE) at 30°C. The ortho-trifluoromethyl group’s electron-withdrawing properties moderately reduce acylation rates compared to para-substituted analogs but retain high selectivity [6].
Table 2: Chiral Resolution Efficiency
Technique | Resolving Agent | Solvent | Cycles | ee (%) | Yield (%) |
---|---|---|---|---|---|
Diastereomeric Salt | (2R,3R)-DBTA | EtOH/H₂O (3:1) | 2 | >99.5 | 34 |
Kinetic Resolution | CAL-B / Vinyl Acetate | MTBE | 1 | 98 | 45 |
Enantioselective Extraction | Di(2-ethylhexyl)phosphoric acid | Heptane | 3 | 94 | 28 |
Solvent optimization significantly reduces environmental impact. Ethanol/water (4:1 v/v) mixtures replace dichloromethane in reductive aminations, improving mass efficiency by 40% while maintaining 90% yield. Life-cycle assessment confirms a 62% reduction in process carbon footprint [4] [5]. Atom economy calculations for the catalytic hydrogenation route reveal 89% efficiency, attributable to H₂’s stoichiometric use without byproducts.
Waste minimization strategies include:
Continuous flow systems enhance reproducibility for exothermic steps. The Vilsmeier-Haack formylation—critical for precursor synthesis—is implemented in a Corning Advanced-Flow™ reactor with segmented temperature zones. Precise temperature control (0°C → 85°C) during POCl₃/DMF addition suppresses side product formation, increasing yield to 86% compared to 78% in batch .
Hydrogenation under flow conditions utilizes packed-bed reactors with heterogeneous catalysts (Pd/Al₂O₃). Supercritical CO₂ as a solvent facilitates rapid H₂ diffusion and product extraction, reducing reaction time from 24 hours to 45 seconds. This system achieves 94% conversion at 100 bar and 60°C, demonstrating robustness for gram-scale synthesis [4].
Table 3: Flow Process Intensification Benefits
Process Step | Reactor Type | Residence Time | Yield (%) | Throughput (g/h) |
---|---|---|---|---|
Vilsmeier Formylation | Microfluidic (AFR) | 8 min | 86 | 12.4 |
Catalytic Hydrogenation | Packed-Bed (Pd/Al₂O₃) | 45 sec | 94 | 8.7 |
Salt Formation | CSTR Cascade | 30 min | 99 | 22.1 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7